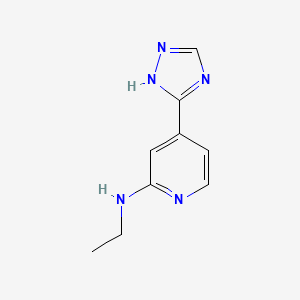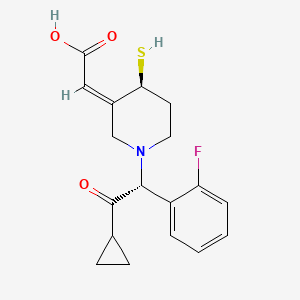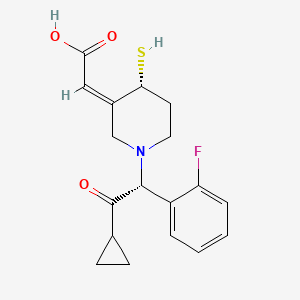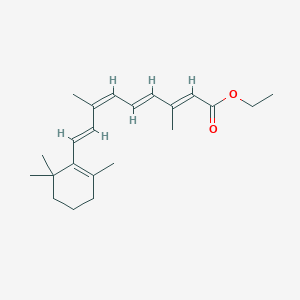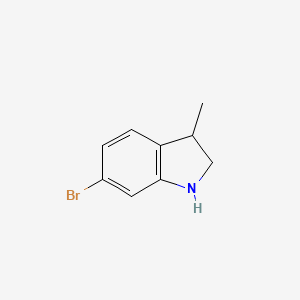
6-bromo-3-methyl-2,3-dihydro-1H-indole
描述
6-Bromo-3-methyl-2,3-dihydro-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic drugs due to their structural complexity and biological activity
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets can lead to the inhibition or activation of these targets, resulting in the modulation of the associated biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways could include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 2494±390 °C, a density of 1407±006 g/cm3, and an acidity coefficient (pKa) of 432±040 . These properties could influence the compound’s bioavailability.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the compound’s action could result in a wide range of molecular and cellular effects . These effects could include the inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, prevention of malaria, and inhibition of cholinesterase activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-bromo-3-methyl-2,3-dihydro-1H-indole. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C. These conditions can help maintain the compound’s stability and efficacy. Furthermore, the compound’s interaction with its environment, such as its solubility in various solvents, can influence its bioavailability and hence its action.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-3-methyl-2,3-dihydro-1H-indole typically involves the bromination of 3-methyl-2,3-dihydro-1H-indole. This can be achieved through electrophilic aromatic substitution reactions, where bromine (Br2) is used as the brominating agent in the presence of a suitable catalyst, such as iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the bromination reaction.
化学反应分析
Types of Reactions: 6-Bromo-3-methyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the indole ring to more complex structures, such as indole-3-carboxylic acids.
Reduction: Reduction reactions can reduce the bromine atom, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-3-carboxylic acids, indole-3-aldehyde.
Reduction: this compound derivatives with reduced bromine content.
Substitution: Hydroxylated or aminated derivatives of the compound.
科学研究应用
Chemistry: In chemistry, 6-bromo-3-methyl-2,3-dihydro-1H-indole serves as a versatile intermediate for the synthesis of more complex molecules. Its bromine atom makes it a valuable precursor for further functionalization.
Biology: Indole derivatives, including this compound, have shown various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. These activities make them potential candidates for drug development.
Medicine: The compound's potential medicinal applications include its use as a building block for pharmaceuticals targeting various diseases. Its ability to interact with biological targets makes it a valuable component in drug design.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity and stability make it suitable for large-scale production processes.
相似化合物的比较
6-bromo-1H-indole
3-methyl-2,3-dihydro-1H-indole
6-bromo-2,3-dihydro-1H-indole
Uniqueness: 6-bromo-3-methyl-2,3-dihydro-1H-indole is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and methyl groups on the indole ring provides distinct chemical properties compared to its analogs.
属性
IUPAC Name |
6-bromo-3-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-4,6,11H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJJDANRHRVKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3331915.png)
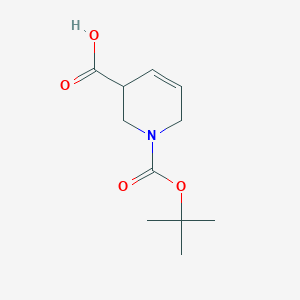
![1-(2-(4-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B3331935.png)
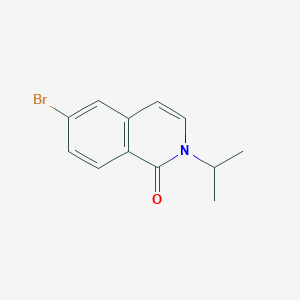
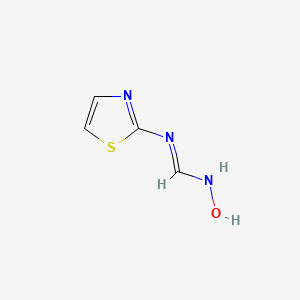
![5-ethynyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B3331951.png)
![2-[N-[2-[7-Chloro-1-(tetrahydropyran-4-ylmethyl)-1H-indol-3-yl]thiazol-4-ylmethyl]-N-isopropylamino]ethanol](/img/structure/B3331963.png)

![L-Norvaline, N-[(2R)-6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl]-](/img/structure/B3331972.png)

